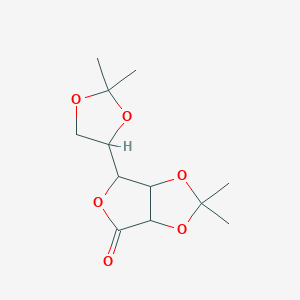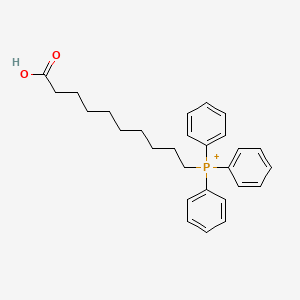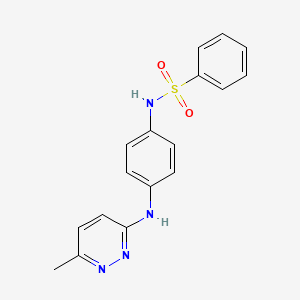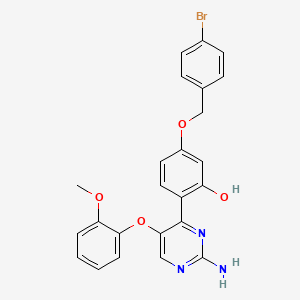![molecular formula C18H25NO2 B2903506 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one CAS No. 2191212-97-0](/img/structure/B2903506.png)
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as those in the tropane alkaloid family, has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Mécanisme D'action
Target of Action
The compound, 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one, is part of the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as the serotonin (5-HT) receptors .
Mode of Action
For instance, some tropane derivatives have been shown to exhibit nematicidal activity, suggesting that they may interact with the nervous system of nematodes .
Biochemical Pathways
Tropane alkaloids can influence various biological behaviors like eating, movement, and reproduction in nematodes by affecting the central nervous, digestive, and reproductive systems
Result of Action
The result of the compound’s action depends on its interaction with its target. For instance, some tropane derivatives have shown good lethal rates against pinewood nematodes
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of this compound is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings. Additionally, the high cost of synthesis and the need for specialized equipment and expertise can make it challenging to obtain and work with this compound in the laboratory.
Orientations Futures
There are several potential future directions for research on 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one. One area of interest is the development of new dopamine transporter inhibitors that have improved selectivity and reduced potential for abuse. Another area of interest is the use of this compound as a tool for studying the role of dopamine in various neurological and psychiatric disorders. Finally, there is potential for the development of new therapeutic agents based on the structure and mechanism of action of this compound, which could have significant clinical applications in the treatment of addiction, ADHD, and other disorders.
Méthodes De Synthèse
The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one involves several steps, including the preparation of the starting material, the condensation of the intermediate product, and the final purification of the compound. The starting material, 3-methoxynortropane, is reacted with 4-phenylbutyric acid chloride to form the intermediate product, which is then condensed with (1R,5S)-8-azabicyclo[3.2.1]octan-3-one to produce this compound. The final product is purified through a series of chromatographic techniques to obtain a high yield and purity.
Applications De Recherche Scientifique
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent dopamine transporter inhibitor, which makes it a promising candidate for the treatment of cocaine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent, as well as a tool for studying the dopamine system in the brain.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-12-15-10-11-16(13-17)19(15)18(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,15-17H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASUICZCVMJZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2903426.png)



![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)

![3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2903436.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2903441.png)


![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)